molecular formula C40H64O12 B1679836 Nonactin CAS No. 6833-84-7

Nonactin

Cat. No. B1679836
CAS RN: 6833-84-7
M. Wt: 736.9 g/mol
InChI Key: RMIXHJPMNBXMBU-QIIXEHPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonactin is a member of a family of naturally occurring cyclic ionophores known as the macrotetrolide antibiotics . It is soluble in methanol, dichloromethane, ethyl acetate, and DMSO, but insoluble in water . Nonactin is commercially available and is produced by bacterial species such as Streptomyces tsukubensis, Streptomyces griseus, Streptomyces chrysomallus, and Streptomyces werraensis .


Synthesis Analysis

Nonactin is the parent compound of a group of highly atypical polyketide metabolites produced by Streptomyces griseus subsp. griseus ETH A7796 . The potential nonactin biosynthesis gene cluster has been isolated, sequenced, and analyzed . Nonactate synthase is the enzyme which catalyzes the formation of nonactic acid from an acyclic precursor in nonactin biosynthesis .


Molecular Structure Analysis

Nonactin is composed of four tetrahydrofuran rings and four esters linked by saturated aliphatic chain sections . It has a 48-member ring, built from 40 carbon and 12 oxygen atoms . Despite the 16 stereogenic centers, Nonactin is a meso compound, and therefore achiral .


Chemical Reactions Analysis

Nonactin is known for its ability to form complexes with alkali cations, most notably potassium and sodium . It exhibits binding preferences for some ions over others . Although nonactin exhibits an especially high cation selectivity for potassium ions over sodium ions or rubidium ions, it exhibits the highest selectivity for ammonium ions and thallium ions .


Physical And Chemical Properties Analysis

Nonactin has a molar mass of 736.940 g·mol −1 and a melting point of 146 °C . The oxygen atoms from the oxolane (tetrahydrofuran) groups of nonactin constitute the preferential docking sites of the ammonium moiety of the guest cation .

Scientific Research Applications

Ammonium Detection

Nonactin is widely used in the development of ion-selective electrodes (ISEs) for the detection of ammonium ions . Despite the cross-interference of potassium over the ammonium response of nonactin-based ISEs, it has been successfully used in various analytical applications such as water quality assessment, clinical tests in biological fluids, and sweat monitoring during sports practice .

Ionophoric Selectivity

Nonactin and its analogs are a central class of macrocycles with antibiotic activity closely related to their selective ionophoric behavior . They have been used to study the specificity of cation binding and transport .

Inhibition of Cytoplasmic Precursor Proteins

Nonactin has been reported to specifically inhibit the processing of cytoplasmic precursor proteins destined for the mitochondria . This makes it a useful tool in the study of protein transport and processing.

Uncoupling Oxidative Phosphorylation

Nonactin is able to uncouple the oxidative phosphorylation of mitochondria of rat liver in a low concentration . This property is useful in the study of mitochondrial function and energy metabolism.

Cation Transport Across Membranes

Nonactin can carry cations across biological and artificial membranes . This property is exploited in the study of ion transport mechanisms and the development of ion-selective materials.

Biosynthesis Studies

Nonactin is the parent compound of a group of highly atypical polyketide metabolites produced by Streptomyces griseus subsp. griseus ETH A7796 . The study of nonactin biosynthesis can provide insights into the biosynthetic pathways of polyketide metabolites.

Mechanism of Action

Target of Action

Nonactin, a member of the macrotetrolide antibiotics, is known for its ability to form complexes with alkali cations, most notably potassium and sodium . These cations are the primary targets of Nonactin. The ability to bind and transport these ions across biological and artificial membranes is central to Nonactin’s biological activity .

Mode of Action

Nonactin operates by increasing the ion permeability of the cell membrane . It forms complexes with its targets (alkali cations), exhibiting binding preferences for some ions over others . This ion selectivity is a key feature of Nonactin’s mode of action. It’s also reported to inhibit the processing of cytoplasmic precursor proteins destined for the mitochondria .

Biochemical Pathways

Nonactin’s interaction with alkali cations affects various biochemical pathways. For instance, it can uncouple the oxidative phosphorylation of mitochondria of rat liver at low concentrations . This uncoupling disrupts the normal energy production processes within the cell, leading to downstream effects on cellular metabolism.

Pharmacokinetics

Given that nonactin is soluble in methanol, dichloromethane, ethyl acetate, and dmso, but insoluble in water , it suggests that its bioavailability could be influenced by these solubility characteristics.

Result of Action

The primary result of Nonactin’s action is the disruption of normal cellular processes. By forming complexes with alkali cations and carrying them across biological and artificial membranes , Nonactin alters the ion balance within cells. This can lead to the uncoupling of oxidative phosphorylation, affecting energy production within the cell .

Action Environment

The action of Nonactin can be influenced by various environmental factors. For instance, the presence of its target cations (potassium and sodium) in the environment would be necessary for Nonactin to exhibit its ionophoric properties . suggests that its action, efficacy, and stability could be affected by the solvent environment.

Future Directions

While most investigations on nonactin have focused on the binding of metal cations and small molecular ions, recent studies have pursued the characterization of its inclusion complexes with primary amines with bulky structured side groups of different polarity . This opens up new avenues for research in understanding the complex interactions of nonactin with various ions and molecules .

properties

IUPAC Name

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3/t21-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIXHJPMNBXMBU-QIIXEHPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218477
Record name Nonactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonactin

CAS RN

6833-84-7
Record name Nonactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nonactin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nonactin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nonactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonactin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NONACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP24WX8P7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonactin
Reactant of Route 2
Nonactin
Reactant of Route 3
Nonactin
Reactant of Route 4
Nonactin
Reactant of Route 5
Nonactin
Reactant of Route 6
Nonactin

Q & A

A: Nonactin is an ionophore, meaning it facilitates the transport of ions across biological membranes. It exhibits a high selectivity for potassium ions (K+) [, , , , ]. Nonactin achieves this by encapsulating the K+ ion within its hydrophobic cavity, effectively shielding it from the surrounding environment [, , ]. This complex then diffuses across the membrane, following the concentration gradient of K+ []. This disruption of the K+ gradient can have various downstream effects, including:

  • Disruption of cellular osmotic balance: The influx of K+ into the cell can lead to swelling and ultimately cell death [, ].
  • Uncoupling of oxidative phosphorylation: In mitochondria, the influx of K+ disrupts the proton gradient necessary for ATP synthesis, ultimately leading to energy depletion [, ].
  • Inhibition of intracellular glycosylation: Nonactin appears to interfere with the trafficking of glycoproteins within the cell, hindering proper glycosylation without directly inhibiting glycoprotein synthesis [].

ANone:

  • Molecular formula: C40H64O12 []
  • Spectroscopic data: Numerous spectroscopic studies have been conducted on nonactin, including:
    • Nuclear Magnetic Resonance (NMR): Both solution-state and solid-state NMR have been used to determine the conformation of nonactin and its complexes with various cations [, , , ].
    • Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the carbonyl stretch region, has provided insights into the nature of cation binding to nonactin [, , , ].
    • Raman Spectroscopy: Raman spectroscopy has been used to study the conformation of nonactin and its analogs in different states [].

A: Nonactin is soluble in organic solvents like chloroform and methanol, but less soluble in water []. This solubility profile is critical for its ionophoric activity, as it allows the molecule to partition into the lipid bilayer of membranes.

  • Ion-selective electrodes: Due to its high selectivity for K+, nonactin is widely used in the construction of potassium-selective electrodes [, ].
  • Biological research: Nonactin is employed as a tool to study ion transport, membrane permeability, and the effects of K+ ionophores on cellular processes [, ].

ANone: Nonactin itself is not a catalyst. It functions as a carrier molecule, facilitating the transport of K+ ions across membranes. It does not directly catalyze chemical reactions.

ANone: Computational methods have been extensively used to investigate nonactin and its interactions:

  • Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations: These methods have been used to model the conformational dynamics of nonactin and its complexes with different cations in various solvents [, , ]. These simulations provide insights into the structural basis of ion selectivity and the mechanism of ion transport.
  • Quantum Mechanical (QM) calculations: QM calculations, primarily density functional theory (DFT), have been employed to investigate the electronic structure of nonactin, the nature of cation binding, and the energetics of complex formation [, , ]. These calculations complement experimental findings and provide a deeper understanding of the molecular interactions involved.

ANone: The biological activity of nonactin is highly dependent on its structure:

  • Alternating Stereochemistry: The naturally occurring form of nonactin possesses a specific alternating (+)-(-)-(+)-(-) stereochemistry of its nonactic acid monomers []. This arrangement is crucial for its biological activity and ion binding efficiency.
  • Chirality: The enantiomeric composition of nonactin directly influences its interaction with chiral amines []. The alternating chiral domains contribute to enantioselective complex formation.
  • Side Chains: The ethyl side chains in nonactin, compared to methyl groups in other nactin analogs, contribute to its increased hydrogen bonding capacity with solvents like methanol, potentially influencing its solubility and membrane partitioning [].
  • Ring Size and Flexibility: Modifications to the ring size or flexibility of the macrocycle can alter its cation selectivity and binding affinity [, , ].

ANone: Nonactin is a relatively stable compound, but specific stability data under various conditions is limited in the provided research. Formulation strategies for nonactin are not extensively discussed in the provided research, likely due to its primary use as a research tool and in ion-selective electrodes.

ANone: Specific SHE regulations regarding nonactin are not discussed in the provided research. As with any chemical, appropriate handling and disposal procedures should be followed.

  • Cellular uptake: Nonactin readily crosses cell membranes due to its hydrophobic nature [, , , ].
  • Potassium ion transport: Nonactin facilitates the transport of K+ ions across membranes, disrupting ion gradients [, , ].

A:

  • In vitro:
    • Antibacterial activity: Nonactin exhibits antibacterial activity, primarily against Gram-positive bacteria [].
    • Antitumor activity: Nonactin has demonstrated cytotoxic effects on various cancer cell lines, particularly those with mutations in the Wnt/β-catenin signaling pathway [, ].
  • In vivo:
    • Tumor regression: Nonactin administration has shown tumor regression in a xenograft mouse model using a β-catenin mutant cell line [].
    • Murine asthma model: Nonactin suppressed airway eosinophilia in a murine asthma model, suggesting a potential role in controlling allergic inflammation [, ].
  • Cytotoxicity: Nonactin exhibits cytotoxic effects at higher concentrations, likely due to its disruption of cellular ion homeostasis [, , ].

ANone: Specific drug delivery and targeting strategies for nonactin are not extensively discussed in the provided research.

ANone: Research on biomarkers and diagnostics specifically related to nonactin treatment is not covered in the provided research.

ANone: Various analytical techniques are employed to characterize and quantify nonactin:

  • Mass Spectrometry (MS): MS techniques, including electrospray ionization (ESI-MS) and laser desorption ionization (LDI-MS), are used to determine the molecular weight of nonactin and its complexes [].
  • Spectroscopy: NMR, IR, and Raman spectroscopy are used to analyze the structure, conformation, and interactions of nonactin [, , , , , , , , ].

ANone: The environmental impact and degradation of nonactin are not specifically addressed in the provided research.

A: Nonactin's solubility in various organic solvents is mentioned in several papers [, , ]. Its solubility in water is generally considered low, which is typical for macrocyclic compounds with a predominantly hydrophobic exterior.

ANone: The provided research does not provide specific details regarding the validation of analytical methods used for nonactin analysis.

ANone: Specific quality control and assurance measures for nonactin are not described in the provided research.

ANone: The provided research does not include information regarding the immunogenicity or immunological responses to nonactin.

ANone: While nonactin is known to transport K+ ions across membranes, specific interactions with drug transporters are not discussed in the provided research.

ANone: Information on the interaction of nonactin with drug-metabolizing enzymes is not available in the provided research.

ANone: Several synthetic and natural ionophores exhibit similar ionophoric properties to nonactin, such as:

    ANone: Specific strategies for the recycling and waste management of nonactin are not discussed in the provided research.

    ANone: Nonactin research benefits from a range of research infrastructure and resources, including:

    • Chemical synthesis and analytical facilities: For the synthesis, purification, and characterization of nonactin and its analogs [, , , ].
    • Spectroscopic equipment: NMR, IR, and Raman spectrometers are essential for structural and conformational analysis [, , , , , , , , ].
    • Computational resources: High-performance computing clusters are necessary for MD simulations and QM calculations [, , ].
    • Biological models: Cell cultures and animal models are essential for studying the biological activity and toxicity of nonactin [, , , , , , , ].

    ANone: Nonactin research has a rich history, with key milestones including:

      ANone: Nonactin research exemplifies cross-disciplinary synergy, drawing upon expertise from:

      • Organic chemistry: For the synthesis and structural modification of nonactin analogs [, , , ].
      • Analytical chemistry: For the development and validation of analytical methods to characterize and quantify nonactin [, ].
      • Biochemistry: To understand the interaction of nonactin with biological membranes and its effects on cellular processes [, , , , , , , , ].
      • Pharmacology: To study the potential therapeutic applications of nonactin and its analogs [, , , ].
      • Computational chemistry: To model the structure, dynamics, and interactions of nonactin [, , , , , ].

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.